1-Methoxy-3-(2-nitrovinyl)benzene
Overview
Description
1-Methoxy-3-(2-nitrovinyl)benzene is a chemical compound that is part of a broader class of organic molecules which can be synthesized and utilized in various chemical reactions. The compound features a methoxy group and a nitrovinyl group attached to a benzene ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides. This reaction, followed by the reduction of the nitro group, affords functionalized 4-hydroxyquinolines, which are structurally related to 1-methoxy-3-(2-nitrovinyl)benzene . The synthesis process is notable for its use of uncatalyzed condensations, which can be a more straightforward and potentially more environmentally friendly approach compared to catalyzed reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-methoxy-3-(2-nitrovinyl)benzene has been studied using NMR spectroscopy and computational methods. These studies help in understanding the tautomeric equilibrium and the electronic distribution within the molecule, which are crucial for predicting the reactivity and stability of the compound .
Chemical Reactions Analysis
The chemical reactivity of compounds with nitrovinyl groups has been explored through the study of their kinetic and thermodynamic acidities. For instance, substituted 1-benzyl-1-methoxy-2-nitroethylenes have been examined to determine their acidity constants and the kinetics of their deprotonation reactions . These studies provide insights into the reactivity of the nitrovinyl group, which is relevant for understanding the behavior of 1-methoxy-3-(2-nitrovinyl)benzene in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers containing nitrophenyl ethenyl groups, which are structurally related to 1-methoxy-3-(2-nitrovinyl)benzene, have been characterized. These properties include UV-visible absorption spectra, which are influenced by the π-π* transitions of the electron systems within the molecule. Additionally, the electrical conductivity of these polymers has been studied, showing a dependence on the level of nitrovinyl substitution . Such analyses are essential for the application of these materials in electronic devices.
Scientific Research Applications
Hyperconjugation Effects
- σ(C-Se)-π Hyperconjugation : Studies on 1-methoxy-4-[(phenylselanyl)methyl]benzene show how electron-rich and electron-deficient aromatic rings impact σ(C-Se)-π hyperconjugation. This research contributes to understanding the electronic properties of related compounds, including 1-Methoxy-3-(2-nitrovinyl)benzene (White & Blanc, 2014).
Chemical Reactions and Mechanisms
- Alkaline Elimination in Nitro Compounds : The action of aqueous alkali on 3-phthalidylnitromethane produces unstable 2-(2-nitrovinyl)benzoate ion, which has implications for understanding the chemistry of 1-Methoxy-3-(2-nitrovinyl)benzene and its derivatives (Baer & Kienzle, 1965).
- Nucleophilic Reactions with Indole Derivatives : The reaction of 1-methoxy-3-(2-nitrovinyl)indole with various nucleophiles demonstrates the electrophilic nature and regioselectivity in different solvents. This is significant for synthesizing indole derivatives related to 1-Methoxy-3-(2-nitrovinyl)benzene (Yamada, Izumi, Yamada, & Somei, 2005).
Application in Medical Research
- Anticancer Activity of Nitroalkenes : The synthesis and evaluation of alpha-hydroxymethylated conjugated nitroalkenes, including derivatives of 1-methoxy-3-(2-nitrovinyl)benzene, show potential in cancer therapy due to their ability to inhibit cell proliferation and target microtubules (Mohan, Rastogi, Namboothiri, Mobin, & Panda, 2006).
Novel Compound Synthesis
- Synthesis of Heterocyclic Systems : The synthesis of new heterocyclic systems from eugenol derivatives, involving reactions with 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene, explores novel chemical pathways. These findings are relevant for understanding the potential transformations of 1-Methoxy-3-(2-nitrovinyl)benzene in complex chemical environments (Taia et al., 2020).
Structural and Physical Chemistry
- Study of Organomercury Compounds : Research on the mercuration of 1-methoxy-2-nitrobenzene provides insights into the structural and electronic properties of mercurated aromatic compounds, which is relevant for understanding related compounds like 1-Methoxy-3-(2-nitrovinyl)benzene (Deacon, O'connor, & Stretton, 1986).
Safety And Hazards
“1-Methoxy-3-(2-nitrovinyl)benzene” is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
1-methoxy-3-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBGIPFDIABTKB-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351822 | |
Record name | Anisole, m-(2-nitrovinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-(2-nitrovinyl)benzene | |
CAS RN |
3179-09-7 | |
Record name | Anisole, m-(2-nitrovinyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anisole, m-(2-nitrovinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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